![molecular formula C13H11NO4 B1347439 3-[(2-Methyl-3-furoyl)amino]benzoic acid CAS No. 298686-55-2](/img/structure/B1347439.png)

3-[(2-Methyl-3-furoyl)amino]benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

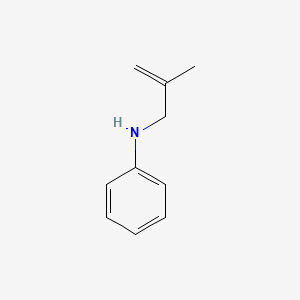

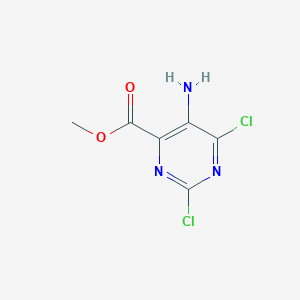

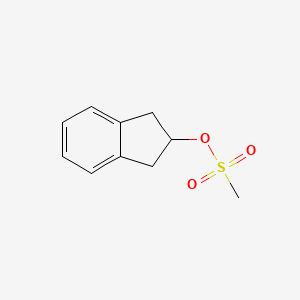

“3-[(2-Methyl-3-furoyl)amino]benzoic acid” is a chemical compound with the molecular formula C13H11NO4 . It is used as a biochemical reagent and can be used as a biological material or organic compound for life science related research .

Molecular Structure Analysis

The molecular structure of “3-[(2-Methyl-3-furoyl)amino]benzoic acid” consists of a benzene ring attached to a carboxylic acid group and an amine group. The amine group is further attached to a furan ring with a methyl group .Applications De Recherche Scientifique

- Scientific Field : Organic Chemistry .

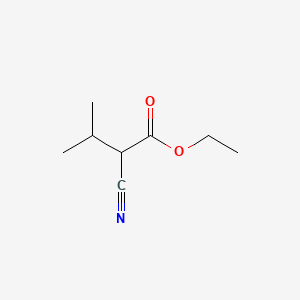

- Summary of the Application : The study focused on the photochemical dimerization of methyl 3-(2-furyl)acrylate . The reaction resulted in a mixture of two dimers with high regioselectivity and good stereoselectivity .

- Methods of Application or Experimental Procedures : The study used Density Functional Theory (DFT) calculations to investigate the reaction. Benzophenone was found to act as a photosensitizer for the reaction .

- Results or Outcomes : The results showed that the frontier orbitals interaction between the lowest singly occupied molecular orbital (LSOMO) of the triplet state and the highest occupied molecular orbital (HOMO) of the ground state accounted for the observed high regioselectivity .

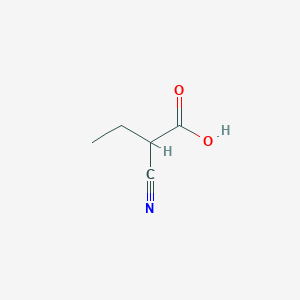

- Scientific Field : Organic Chemistry .

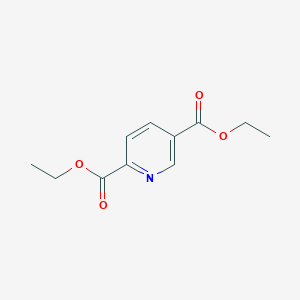

- Summary of the Application : The study focused on the double decarboxylative coupling reactions of carboxylic acids . This is an emerging area that has gained considerable attention as a new avenue for forging carbon–carbon bonds .

- Methods of Application or Experimental Procedures : This synthetic strategy only utilizes carboxylic acids as easily accessible, non-toxic and stable starting materials, and extrudes carbon dioxide (CO2) as the only waste by-product .

- Results or Outcomes : The results showed that this method can be considered as an environmentally benign alternative to traditional coupling reactions which mainly rely on the use of toxic organic halides or organometallic reagents .

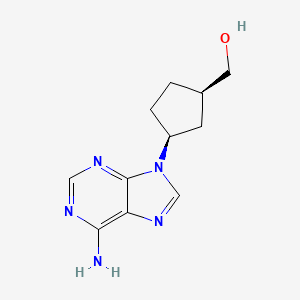

- Scientific Field : Organic Chemistry .

- Summary of the Application : The study focused on the double decarboxylative coupling reactions of carboxylic acids . This is an emerging area that has gained considerable attention as a new avenue for forging carbon–carbon bonds .

- Methods of Application or Experimental Procedures : This synthetic strategy only utilizes carboxylic acids as easily accessible, non-toxic and stable starting materials, and extrudes carbon dioxide (CO 2) as the only waste by-product .

- Results or Outcomes : The results showed that this method can be considered as an environmentally benign alternative to traditional coupling reactions which mainly rely on the use of toxic organic halides or organometallic reagents .

Safety And Hazards

Propriétés

IUPAC Name |

3-[(2-methylfuran-3-carbonyl)amino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO4/c1-8-11(5-6-18-8)12(15)14-10-4-2-3-9(7-10)13(16)17/h2-7H,1H3,(H,14,15)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROJXTCDVXKNYKB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CO1)C(=O)NC2=CC=CC(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70354663 |

Source

|

| Record name | 3-[(2-methyl-3-furoyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(2-Methyl-3-furoyl)amino]benzoic acid | |

CAS RN |

298686-55-2 |

Source

|

| Record name | 3-[(2-methyl-3-furoyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methylisoxazolo[5,4-d]pyrimidin-4-amine](/img/structure/B1347356.png)